molecular formula C23H28N4O3 B4056280 3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine

3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine

Cat. No.: B4056280
M. Wt: 408.5 g/mol
InChI Key: PCXIFDHTXODMFO-UHFFFAOYSA-N
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Description

3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine: is a complex organic compound that features a combination of several functional groups, including a trimethoxyphenyl group, a pyrazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine typically involves multiple steps, starting with the preparation of the trimethoxyphenyl-substituted pyrazole. This can be achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and hydrazine, followed by cyclization. The resulting pyrazole is then subjected to a nucleophilic substitution reaction with a piperidine derivative, and finally, the pyridine ring is introduced through a coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the trimethoxyphenyl group or electrophilic substitution at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit specific molecular targets.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the pyrazole and pyridine rings can interact with other targets, such as kinases or G-protein coupled receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Colchicine: A natural product that also targets the colchicine binding site of tubulin.

    Podophyllotoxin: Another natural product with a similar mechanism of action.

    Trimetrexate: A synthetic compound that inhibits dihydrofolate reductase.

Uniqueness: The uniqueness of 3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine lies in its combination of multiple bioactive moieties within a single molecule, allowing it to interact with multiple targets and potentially exhibit synergistic effects. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-28-20-11-17(12-21(29-2)23(20)30-3)22-18(14-25-26-22)15-27-10-5-4-8-19(27)16-7-6-9-24-13-16/h6-7,9,11-14,19H,4-5,8,10,15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXIFDHTXODMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine
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3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine
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3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine
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3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine
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3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine
Reactant of Route 6
3-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine

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